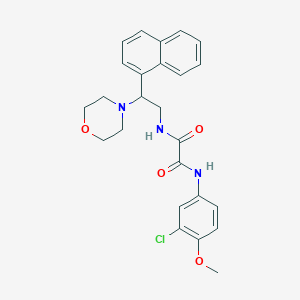![molecular formula C24H25N3OS B2868929 5-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1115458-52-0](/img/structure/B2868929.png)
5-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a pyrimidine derivative. Pyrimidine is a basic structure in DNA and RNA, and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This particular compound also contains a thioether group and a phenyl group, which could potentially influence its reactivity and biological activity.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis and structural analysis of compounds similar to 5-methyl-2-((3-methylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one have been a subject of interest due to their diverse biological activities. For instance, Önal et al. (2008) synthesized a series of dihydropyrazolo[1,5-c]pyrimidin-7(3H)-one/-thione derivatives, highlighting the importance of pyrimidine derivatives in pharmaceutical research due to their antiviral, antibacterial, antitumor, and anti-inflammatory effects (Önal et al., 2008).
Biological Activity and Therapeutic Potential
- The biological activity of similar pyrimidine derivatives has been extensively studied. Nagaraju et al. (2020) investigated thiazole/benzothiazole fused pyranopyrimidine derivatives for their antiproliferative activity against various cancer cell lines, demonstrating the potential of such compounds in cancer therapy (Nagaraju et al., 2020).
- Srinivas et al. (2008) synthesized novel methylene-bis-pyrimidinyl-spiro-4-thiazolidinones with significant antibacterial and antifungal activities, highlighting the potential of pyrimidine derivatives in addressing microbial infections (Srinivas et al., 2008).
Molecular Design and Drug Development
- The compound's relevance in molecular design and drug development is notable. For example, Lahmidi et al. (2019) synthesized a novel pyrimidine derivative with antibacterial activity, demonstrating the application of such compounds in drug discovery (Lahmidi et al., 2019).
- Zhang et al. (2017) explored the use of 5-methylene pyrrolones, related to the compound , as bioconjugation tools for the controlled release of conjugated cargo, illustrating the compound's utility in biochemical research and drug delivery systems (Zhang et al., 2017).
Antitumor Applications
- The antitumor potential of similar compounds has been a key focus in recent studies. Grivsky et al. (1980) synthesized a pyrimidine derivative with significant activity against the Walker 256 carcinosarcoma in rats, indicating the compound's potential in cancer treatment (Grivsky et al., 1980).
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-methyl-2-[(3-methylphenyl)methylsulfanyl]-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3OS/c1-4-13-27-23(28)22-21(20(15-26(22)3)19-11-6-5-7-12-19)25-24(27)29-16-18-10-8-9-17(2)14-18/h5-12,14-15H,4,13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYBVHBPFHEFDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


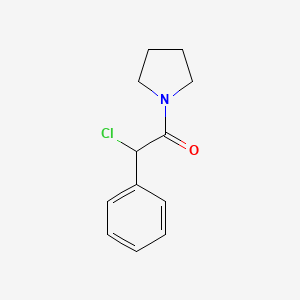
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-bromophenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2868852.png)
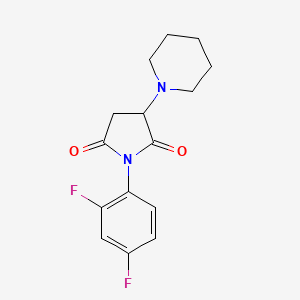
![3-oxo-N-(4-(trifluoromethyl)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2868855.png)
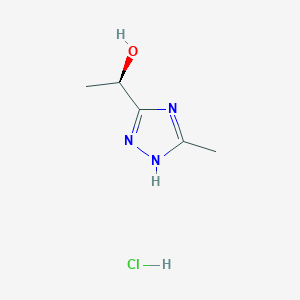
![2-[8-(4-Acetylpiperazin-1-yl)-3-methyl-2,6-dioxopurin-7-yl]ethyl acetate](/img/structure/B2868859.png)

![N-[[5-butan-2-ylsulfanyl-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2868862.png)
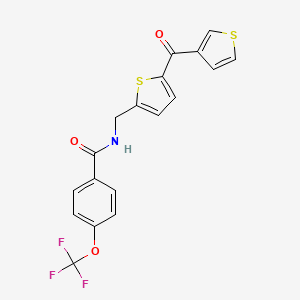
![1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2868864.png)
![2-Amino-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2868865.png)
![3-Phenyl-2-propan-2-yl[1]benzopyrano[2,3-d]pyrimidine-4,5-dione](/img/structure/B2868868.png)
